Benzyl ((5-methylazepan-4-yl)methyl)carbamate synthesis route
Benzyl ((5-methylazepan-4-yl)methyl)carbamate synthesis route
An In-depth Technical Guide to the Synthesis of Benzyl ((5-methylazepan-4-yl)methyl)carbamate
Abstract
The azepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its conformational flexibility allows it to explore a broader chemical space compared to more common five- and six-membered rings, offering unique opportunities for designing novel therapeutics. However, the synthesis of polysubstituted azepanes presents significant challenges, often requiring multi-step sequences and careful control of stereochemistry.[1] This guide provides a detailed, research-grade overview of a robust synthetic route to Benzyl ((5-methylazepan-4-yl)methyl)carbamate, a key building block for more complex molecules. We will dissect a plausible and logical pathway, explaining the causality behind each strategic decision, from the selection of starting materials to the final protection step. Detailed experimental protocols are provided to ensure reproducibility and serve as a practical resource for researchers in the field.
Strategic Overview: A Retrosynthetic Approach
To logically devise a synthetic plan, we begin with a retrosynthetic analysis of the target molecule. This process deconstructs the target into progressively simpler precursors, revealing key bond disconnections and strategic intermediates. The primary challenge lies in the stereocontrolled construction of the substituted seven-membered ring.
Our analysis identifies the key intermediate as tert-butyl 5-methyl-4-oxoazepane-1-carboxylate. This N-Boc protected ketone provides a versatile handle for introducing the required C4-substituent. The subsequent steps involve building the aminomethyl sidechain and performing the final carbamate protection.
Caption: Retrosynthetic analysis of the target molecule.
The Forward Synthesis: A Step-by-Step Elucidation
The proposed forward synthesis is a multi-step process designed for robustness and adaptability. It begins with the key ketone intermediate and proceeds through a series of classical and reliable transformations. This pathway offers multiple points for purification and characterization, ensuring the integrity of each intermediate.
Caption: The proposed forward synthesis workflow.
Part 1: Synthesis of Key Intermediate: tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate
The synthesis begins with the reduction of the ketone, tert-butyl 5-methyl-4-oxoazepane-1-carboxylate. This step is critical as it establishes the first of two stereocenters in our route.
Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and high selectivity for ketones in the presence of the carbamate functional group. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at low temperatures to maximize diastereoselectivity. The approach of the hydride reagent will be sterically influenced by the methyl group at the adjacent C5 position, likely leading to a major diastereomer that must be purified and characterized.
Experimental Protocol 1: Ketone Reduction
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Dissolve tert-butyl 5-methyl-4-oxoazepane-1-carboxylate (1.0 eq) in anhydrous methanol (0.1 M).
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Cool the solution to 0 °C in an ice-water bath under a nitrogen atmosphere.
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Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
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Stir the reaction mixture at 0 °C for 2 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Upon completion, cautiously quench the reaction by the slow addition of acetone, followed by water.
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Concentrate the mixture under reduced pressure to remove methanol.
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Extract the aqueous residue with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel to isolate the desired alcohol diastereomer.
Part 2: Activation of the Hydroxyl Group via Tosylation
Direct displacement of a hydroxyl group is unfavorable. Therefore, it must be converted into a better leaving group. Tosylation is a reliable method for this transformation.
Causality: p-Toluenesulfonyl chloride (TsCl) reacts with the alcohol in the presence of a base, like pyridine, to form a tosylate. The tosylate is an excellent leaving group, activating the C4 position for the subsequent nucleophilic substitution with cyanide. Pyridine serves as both the base to neutralize the HCl byproduct and as a catalyst.
Experimental Protocol 2: Hydroxyl Activation
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Dissolve the purified alcohol from Part 1 (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C.
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Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.
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Allow the reaction to stir at 0 °C for 4-6 hours.
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Pour the reaction mixture into ice-cold 1M HCl and extract with diethyl ether (3x).
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Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
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Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.
Part 3: Introduction of the Cyano Group
This step involves a classic Sₙ2 reaction to form the crucial carbon-carbon bond for the aminomethyl sidechain.
Causality: Sodium cyanide (NaCN) is used as the nucleophile to displace the tosylate leaving group. A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is chosen to solvate the cation (Na⁺) while leaving the cyanide anion (CN⁻) highly reactive, thus accelerating the Sₙ2 reaction.
Experimental Protocol 3: Nucleophilic Substitution with Cyanide
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Dissolve the crude tosylate from Part 2 (1.0 eq) in anhydrous DMSO (0.2 M).
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Add sodium cyanide (NaCN, 1.5 eq) to the solution.
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Heat the reaction mixture to 60-70 °C and stir for 12-18 hours under a nitrogen atmosphere.
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After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).
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Wash the combined organic extracts thoroughly with brine to remove residual DMSO.
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Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
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Purify the resulting nitrile by flash column chromatography.
Part 4: Reduction of the Nitrile to the Primary Amine
The nitrile is now reduced to the corresponding primary amine, completing the formation of the aminomethyl sidechain.
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting nitriles to primary amines.[2] Alternatively, catalytic hydrogenation using Raney Nickel or a similar catalyst can be employed, which may be preferable for larger-scale synthesis due to safety and workup considerations.
Experimental Protocol 4: Nitrile Reduction
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In a flame-dried flask under nitrogen, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
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Cool the suspension to 0 °C.
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Add a solution of the nitrile from Part 3 (1.0 eq) in anhydrous THF dropwise.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
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Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
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Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®, washing with THF.
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Concentrate the filtrate to yield the crude primary amine, tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate.
Part 5: Final Synthesis of the Target Compound
The final stage involves the protection of the newly formed primary amine with a benzyloxycarbonyl (Cbz) group, followed by the selective removal of the Boc protecting group on the azepane nitrogen.
Causality: The Cbz group is a common amine protecting group, readily introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[3][4] This protection is orthogonal to the Boc group. The final deprotection of the Boc group is achieved under acidic conditions using trifluoroacetic acid (TFA), which leaves the Cbz group intact.
Experimental Protocol 5.1: Cbz Protection
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Dissolve the crude amine from Part 4 (1.0 eq) in a mixture of THF and water (1:1, 0.1 M).
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Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution.
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Cool to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
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Stir vigorously at room temperature for 4-6 hours.
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Extract the mixture with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
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Purify by column chromatography to yield the dual-protected intermediate.
Experimental Protocol 5.2: N-Boc Deprotection
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Dissolve the purified product from Protocol 5.1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
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Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
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Stir the solution at room temperature for 2 hours.
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Concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize residual acid and liberate the free amine.
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Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, Benzyl ((5-methylazepan-4-yl)methyl)carbamate .
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates must be validated through rigorous analytical characterization.
| Step | Intermediate/Product Name | Key Reagents | Typical Yield (%) | Analytical Characterization |
| 1 | tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate | NaBH₄ | 85-95 | ¹H NMR, ¹³C NMR, MS, IR |
| 2 | tert-Butyl 4-(tosyloxymethyl)-5-methylazepane-1-carboxylate | TsCl, Pyridine | 90-98 (crude) | ¹H NMR |
| 3 | tert-Butyl 4-(cyanomethyl)-5-methylazepane-1-carboxylate | NaCN | 70-85 | ¹H NMR, ¹³C NMR, MS, IR (C≡N stretch) |
| 4 | tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate | LiAlH₄ | 80-90 | ¹H NMR, MS |
| 5.1 | tert-Butyl 4-(((benzyloxycarbonyl)amino)methyl)-5-methylazepane-1-carboxylate | Cbz-Cl, NaHCO₃ | 85-95 | ¹H NMR, ¹³C NMR, MS |
| 5.2 | Benzyl ((5-methylazepan-4-yl)methyl)carbamate | TFA | >95 | ¹H NMR, ¹³C NMR, HRMS |
Conclusion
This guide has outlined a comprehensive and logically sound synthetic route for the preparation of Benzyl ((5-methylazepan-4-yl)methyl)carbamate. By breaking down the synthesis into manageable, well-established chemical transformations, we have provided a reliable framework for researchers. The emphasis on the causality behind procedural choices, from reagent selection to reaction conditions, aims to empower scientists to not only replicate this synthesis but also to adapt it for the creation of novel azepane derivatives. The successful execution of this route provides access to a valuable chemical building block, paving the way for further exploration in drug discovery and development.
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